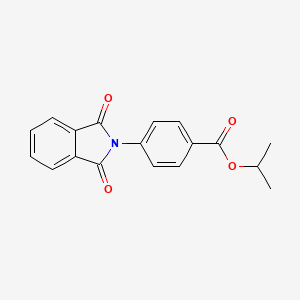![molecular formula C21H26N2O B5699020 N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)
N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide, commonly known as PPCC, is a chemical compound that belongs to the class of amide derivatives. PPCC is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, neuroscience, and pharmacology. The purpose of
作用機序
The mechanism of action of PPCC is not fully understood. However, it is believed that PPCC exerts its effects by binding to specific receptors in the central nervous system, including the dopamine D2 receptor. PPCC has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
PPCC has been shown to exhibit a range of biochemical and physiological effects. In animal studies, PPCC has been shown to reduce pain and inflammation, improve cognitive function, and increase locomotor activity. PPCC has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One of the primary advantages of PPCC is its potent analgesic and anti-inflammatory properties, which make it an attractive candidate for the treatment of pain and inflammation. Additionally, PPCC has been shown to exhibit high binding affinity for various receptors, making it a valuable tool for the study of receptor-ligand interactions. However, one of the limitations of PPCC is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of PPCC. One area of interest is the development of novel PPCC derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of PPCC and its potential applications in the treatment of neurological disorders. Finally, the use of PPCC in combination with other drugs may provide a synergistic effect and improve its overall efficacy.
合成法
PPCC can be synthesized using a variety of methods, including the reaction of 4-biphenylcarboxylic acid with 3-(1-piperidinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then subjected to purification techniques such as column chromatography to obtain pure PPCC.
科学的研究の応用
PPCC has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is medicinal chemistry, where PPCC has been shown to exhibit potent analgesic and anti-inflammatory properties. PPCC has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PPCC has been studied for its potential application in the field of pharmacology, where it has been shown to exhibit potent binding affinity for various receptors such as the dopamine D2 receptor.
特性
IUPAC Name |
4-phenyl-N-(3-piperidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-21(22-14-7-17-23-15-5-2-6-16-23)20-12-10-19(11-13-20)18-8-3-1-4-9-18/h1,3-4,8-13H,2,5-7,14-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKMWBWGIOWPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)







![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
